molecular formula C14H16F3N5O2 B2980778 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1396684-19-7

3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2980778
CAS No.: 1396684-19-7
M. Wt: 343.31
InChI Key: OBTYVLKSRAXEKJ-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. Its unique structure, featuring a pyrazole ring substituted with a methoxy group, a methyl group, and a carboxamide group, along with a pyrimidinyl ethyl side chain, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methyl group can be added through alkylation reactions.

    Attachment of the Pyrimidinyl Ethyl Side Chain: This step involves the reaction of the pyrazole derivative with a pyrimidinyl ethyl halide under nucleophilic substitution conditions.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ethyl side chain.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The trifluoromethyl group and the pyrimidinyl ethyl side chain play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
  • 3-methoxy-1-methyl-N-(2-(4-methyl-6-(difluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
  • 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyridin-2-yl)ethyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties, enhancing its reactivity and binding affinity. The combination of the pyrazole ring and the pyrimidinyl ethyl side chain also contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole core followed by the introduction of the trifluoromethyl pyrimidine moiety. The detailed synthetic pathway can be found in supplementary materials from various studies, which describe the use of specific reagents and conditions to achieve high yields and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring a pyrazole structure. Specifically, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • In vitro studies demonstrated that these compounds can inhibit the growth of several cancer types, including breast (MDA-MB-231), colorectal, and lung cancers .
  • In vivo evaluations further confirmed their efficacy, with compounds exhibiting significant tumor growth inhibition in animal models .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation:

  • IC50 values for COX-2 inhibition have been reported in the range of 0.034 to 0.052 μM, indicating potent anti-inflammatory action compared to standard drugs like celecoxib .
  • Case studies involving carrageenan-induced paw edema models have shown that these compounds significantly reduce inflammation and exhibit minimal ulcerogenic effects, suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Key findings include:

Compound ModificationEffect on Activity
Introduction of trifluoromethyl groupEnhanced potency against cancer cells
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability
Substitution on the pyrazole ringIncreased selectivity for COX enzymes

These modifications can lead to improved therapeutic profiles and reduced side effects.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-8-6-10(14(15,16)17)20-11(19-8)4-5-18-12(23)9-7-22(2)21-13(9)24-3/h6-7H,4-5H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTYVLKSRAXEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CN(N=C2OC)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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